N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(phenylsulfonyl)propanamide
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Description
“N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-3-(phenylsulfonyl)propanamide” is a chemical compound with the molecular formula C9H11N3O2S . It is part of the heterocyclic system - 5,6,7,8-tetrahydro-4h-thiazolo [5,4-c]-azepin .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 225.26800 . Other physical and chemical properties such as melting point, boiling point, flash point, density, water solubility, index of refraction, PSA, LogP, and vapour pressure are not specified in the available resources .Safety and Hazards
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These activities suggest that thiazole derivatives may interact with a variety of molecular targets.
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This suggests that the compound may interact with its targets through π-π stacking interactions, hydrogen bonding, or other types of non-covalent interactions.
Biochemical Pathways
Given the diverse biological activities of thiazole derivatives, it is likely that this compound affects multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . This suggests that the compound may have good bioavailability.
Result of Action
Given the diverse biological activities of thiazole derivatives, it is likely that this compound has multiple effects at the molecular and cellular level .
Action Environment
The solubility properties of thiazole derivatives suggest that the compound’s action and efficacy may be influenced by the polarity of the environment .
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c20-13(8-10-25(22,23)11-5-2-1-3-6-11)19-16-18-12-7-4-9-17-15(21)14(12)24-16/h1-3,5-6H,4,7-10H2,(H,17,21)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FELBOPYNJVXNNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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